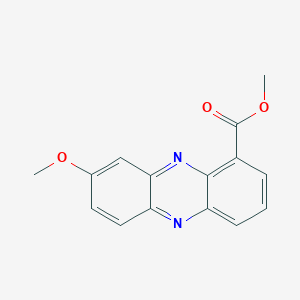
Methyl 8-methoxyphenazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-methoxyphenazine-1-carboxylate is a derivative of the phenazine class of compounds. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse range of biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazine derivatives, including methyl 8-methoxyphenazine-1-carboxylate, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Oxidative Cyclization: This involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Reductive Cyclization: This method involves the reductive cyclization of diphenylamines.
Industrial Production Methods
Industrial production of phenazine derivatives often employs large-scale synthetic routes that are optimized for yield and purity. These methods may include catalytic processes and the use of advanced reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methoxyphenazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: This reaction can produce hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include various substituted phenazine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Methyl 8-methoxyphenazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 8-methoxyphenazine-1-carboxylate involves its interaction with cellular components to produce reactive oxygen species (ROS). These ROS can cause damage to cellular structures, leading to cell death. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS .
Comparison with Similar Compounds
Similar Compounds
Phenazine-1-carboxylic acid: Known for its antimicrobial properties.
Methyl 6-methoxyphenazine-1-carboxylate: Another derivative with similar biological activities.
Phenazine-1-carboxamide: Exhibits antitumor properties.
Uniqueness
Methyl 8-methoxyphenazine-1-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for targeted applications in medicine and industry .
Properties
CAS No. |
62256-28-4 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 8-methoxyphenazine-1-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-19-9-6-7-11-13(8-9)17-14-10(15(18)20-2)4-3-5-12(14)16-11/h3-8H,1-2H3 |
InChI Key |
GKBFDQNXEHDGGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(C=CC=C3N=C2C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















